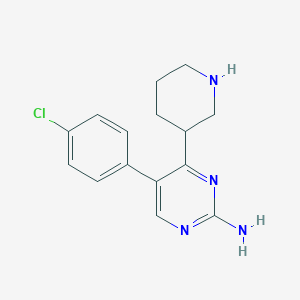5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine
CAS No.: 1316224-23-3
Cat. No.: VC2696390
Molecular Formula: C15H17ClN4
Molecular Weight: 288.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1316224-23-3 |
|---|---|
| Molecular Formula | C15H17ClN4 |
| Molecular Weight | 288.77 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-4-piperidin-3-ylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C15H17ClN4/c16-12-5-3-10(4-6-12)13-9-19-15(17)20-14(13)11-2-1-7-18-8-11/h3-6,9,11,18H,1-2,7-8H2,(H2,17,19,20) |
| Standard InChI Key | OTGFFFNZWBXWSL-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)Cl)N |
| Canonical SMILES | C1CC(CNC1)C2=NC(=NC=C2C3=CC=C(C=C3)Cl)N |
Introduction
Physical and Chemical Properties
Physical Characteristics
The physical properties of 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine are essential for understanding its behavior in different environments and applications. Based on available data and structural features, the key physical characteristics of this compound are summarized in Table 1.
Table 1: Physical Properties of 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine
The compound's physical properties are influenced by its molecular structure, particularly the presence of aromatic rings, the piperidine moiety, and the primary amine group. These structural features likely contribute to intermolecular forces such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which in turn affect properties such as solubility and melting point.
Chemical Reactivity
The chemical reactivity of 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine can be inferred from its structural components. Several potential reactive sites exist within the molecule:
-
The primary amine group at position 2 can participate in various reactions, including acylation, alkylation, and condensation reactions. This group can also function as a hydrogen bond donor in molecular interactions.
-
The pyrimidine nitrogen atoms can act as hydrogen bond acceptors and may participate in coordination with metal ions or other Lewis acids.
-
The piperidine nitrogen represents a tertiary amine that can undergo N-alkylation, acylation, or function as a nucleophile in various chemical transformations.
-
The chlorine substituent on the phenyl ring can potentially undergo nucleophilic aromatic substitution reactions under appropriate conditions.
Similar pyrimidine derivatives have demonstrated reactivity in nucleophilic substitution reactions, highlighting the versatility of this scaffold for chemical modifications . Such reactions are crucial for the development of structural analogs with potentially enhanced biological activities.
Structure-Activity Relationships
Comparison with Related Compounds
To better understand the potential properties and activities of 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine, a comparison with structurally related compounds provides valuable insights. Table 2 presents a comparison of key structural features and reported activities of related compounds.
Table 2: Comparison of 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine with Related Compounds
This comparison reveals both structural similarities and differences that may influence the biological properties of 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine. The presence of specific functional groups at particular positions appears to be critical for biological activities, as demonstrated by the anti-angiogenic and DNA cleavage activities observed in compounds with similar structural elements .
Structure Optimization Strategies
Based on the structure of 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine and information about related compounds, several structure optimization strategies could be considered to enhance specific properties or activities:
-
Modification of the chlorophenyl group:
-
Substitution of the chlorine atom with other halogens or functional groups
-
Introduction of additional substituents on the phenyl ring
-
Variation of the substitution position on the phenyl ring
-
-
Modification of the piperidine moiety:
-
Exploration of different substitution positions on the piperidine ring
-
Introduction of functional groups on the piperidine ring
-
Replacement with other saturated or unsaturated heterocycles
-
-
Modification of the amino group:
-
Conversion to secondary or tertiary amines
-
Introduction of acyl or other derivatizing groups
-
Incorporation into additional ring systems
-
Research on related compounds has demonstrated that the presence of electron-donating and withdrawing groups at specific positions can significantly influence biological activities . These observations suggest that strategic modifications of 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine might lead to derivatives with enhanced or more selective biological properties.
Research Directions and Future Perspectives
Current Research Landscape
The current research landscape surrounding compounds structurally related to 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine indicates several active areas of investigation:
-
Development of novel anticancer agents: Related aminopyrimidine derivatives have been explored for their anti-angiogenic properties and DNA interaction capabilities, suggesting potential applications in cancer therapy .
-
Enzyme inhibitor development: Aminopyrimidine scaffolds have been utilized in the design of enzyme inhibitors, including kinase inhibitors such as PLK4 inhibitors .
-
Structure-activity relationship studies: Systematic modifications of aminopyrimidine derivatives to establish correlations between structural features and biological activities.
-
Synthetic methodology development: Exploration of efficient and versatile synthetic approaches for the preparation of diversely substituted aminopyrimidines.
These research directions provide valuable context for understanding the potential significance of 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine and guiding future investigations.
Future Research Opportunities
Several promising research opportunities could be pursued with respect to 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine:
-
Comprehensive characterization:
-
Detailed spectroscopic analysis (NMR, IR, MS)
-
X-ray crystallographic studies
-
Computational modeling of molecular properties
-
-
Biological evaluation:
-
Screening against various biological targets (enzymes, receptors, cellular pathways)
-
Assessment of potential anticancer, antimicrobial, or anti-inflammatory activities
-
Investigation of structure-activity relationships through systematic modification
-
-
Synthetic optimization:
-
Development of efficient and scalable synthetic routes
-
Exploration of alternative synthetic approaches
-
Preparation of structural analogs for comparative studies
-
-
Mechanism of action studies:
-
Investigation of molecular interactions with potential biological targets
-
Elucidation of cellular pathways affected by the compound
-
Comparison with structurally related compounds with established mechanisms
-
These research opportunities would contribute significantly to our understanding of 5-(4-Chlorophenyl)-4-(piperidin-3-yl)pyrimidin-2-amine and its potential applications in medicinal chemistry and drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume